2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-9-12(15-13(18)7-8-14)17(16-10)11-5-3-2-4-6-11/h2-6,9H,7H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKHCCIWEGJDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327606 | |
| Record name | 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827633 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
379254-68-9 | |
| Record name | 2-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyanoacetamide moiety undergoes nucleophilic substitution with alkyl halides or aryl diazonium salts. For example:
Mechanism : The active methylene group (-CH2CN) attacks electrophilic reagents, forming intermediates that cyclize under basic conditions. For instance, phenacyl bromide reacts via nucleophilic displacement, followed by intramolecular cyclization to yield pyrrole-fused pyrazoles .
Cyclocondensation Reactions
The compound participates in cyclocondensation with hydrazines and carbonyl compounds to form polycyclic systems:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Hydrazine hydrate | 5-aminopyrazole derivatives | Ethanol, reflux | |
| Phenyl hydrazine | 4-arylazopyrazoles | Aromatic diazonium salts |
Mechanism : Hydrazine attack at the carbonyl carbon forms hydrazones, which cyclize via intramolecular nucleophilic attack on the nitrile group . With phenyl hydrazine, azopyrazoles form through diazo coupling and subsequent cyclization .
Condensation with Aldehydes
Reaction with aldehydes yields α,β-unsaturated derivatives:
| Aldehyde | Product | Conditions | Reference |
|---|---|---|---|
| Benzaldehyde | Phenylmethylidene acetamide derivative | Ethanol, RT |
Mechanism : Knoevenagel condensation occurs between the active methylene group and the aldehyde carbonyl, forming a conjugated enamine. This intermediate further reacts with cyanomethylene reagents (e.g., malononitrile) to yield pyran or pyrazole derivatives .
Heterocyclic Ring Formation
The compound serves as a precursor for thiazoles, thiadiazoles, and thiophenes:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| Phenyl isothiocyanate | 1,3,4-thiadiazole derivatives | DMF, RT | |
| Elemental sulfur | Polysubstituted thiophenes | Malononitrile, reflux |
Mechanism : Reaction with phenyl isothiocyanate forms a thiourea intermediate, which cyclizes with hydrazonyl chlorides to yield thiadiazoles. Thiophenes form via Gewald reaction, involving sulfur insertion and cyclization .
Functional Group Transformations
The cyano group undergoes hydrolysis and reduction:
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| HCl (aqueous) | Carboxylic acid derivative | Reflux | |
| LiAlH4 | Primary amine derivative | Dry ether, RT |
Mechanism : Acidic hydrolysis converts the nitrile to a carboxylic acid, while LiAlH4 reduces it to a primary amine via intermediate imine formation.
Scientific Research Applications
Biological Activities
1. Antimicrobial Activity
Research has indicated that derivatives of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed promising inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL .
2. Anti-inflammatory Potential
In silico studies have suggested that this compound may act as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in inflammatory processes. Molecular docking studies indicated favorable binding interactions, warranting further exploration for its anti-inflammatory applications .
3. Anticancer Activity
Preliminary evaluations have also pointed to the anticancer potential of this compound. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, including breast cancer cells (MCF-7). The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Antimicrobial Activity (2024) | Assess efficacy against bacterial strains | Significant inhibition on Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) |
| Anti-inflammatory Study (2023) | Evaluate inhibition of 5-lipoxygenase | Favorable docking scores suggest potential as an anti-inflammatory agent |
| Anticancer Evaluation (2023) | Test cytotoxicity on MCF-7 cells | Induced apoptosis with promising IC50 values |
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, in its insecticidal application, it targets the ryanodine receptor in insects, disrupting calcium ion regulation and leading to paralysis and death . The compound’s structure allows it to fit into the active site of the receptor, inhibiting its normal function.
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)acetamide: Similar in structure but with different substituents, leading to variations in biological activity.
2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide: Another derivative with a different substitution pattern.
Uniqueness
2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and agrochemicals.
Biological Activity
The compound 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies and findings.
Synthesis
The synthesis of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with acetic anhydride and cyanogen bromide. The process is characterized by its efficiency and yield, making it suitable for further biological evaluations.
Biological Activity Overview
The biological activity of 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide has been investigated in several studies, highlighting its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, a study assessed various pyrazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives, including those related to 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL, suggesting potent antibacterial effects .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide | 0.22 - 0.25 | Excellent |
| Other derivatives | Varies | Moderate to Excellent |
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been documented. For example, compounds related to 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide were evaluated against various cancer cell lines, including MCF7 and NCI-H460. The results indicated significant cytotoxicity with IC50 values ranging from 3.79 µM to 42.30 µM . This suggests that these compounds can inhibit tumor growth effectively.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 3.79 | Significant |
| NCI-H460 | 42.30 | Moderate |
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, pyrazole derivatives have shown anti-inflammatory effects in various models. These compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in tissues .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study evaluated the efficacy of pyrazole derivatives against antibiotic-resistant strains of bacteria. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their unique mechanisms of action .
- Cancer Treatment Trials : Clinical trials involving pyrazole-based compounds have shown promising results in reducing tumor size in patients with specific types of cancer. The mechanism appears to involve apoptosis induction in cancer cells .
Q & A
Q. What are the optimal synthetic routes for preparing 2-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via condensation reactions between cyanoacetic acid derivatives and substituted pyrazole amines. For example:
- Step 1 : React 3-methyl-1-phenyl-1H-pyrazol-5-amine with cyanoacetic acid in the presence of a condensing agent (e.g., DCC or EDC) under reflux in a polar aprotic solvent (e.g., THF or DMF).
- Step 2 : Monitor reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1) and purify via recrystallization from ethanol or column chromatography .
Key Variables : - Solvent choice : THF yields higher purity (>90%) compared to DMF, which may introduce side products.
- Temperature : Reflux conditions (80–100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of the compound?
Methodological Answer:
- ¹H NMR : Key signals include:
- Pyrazole ring protons at δ 6.8–7.5 ppm (multiplet, aromatic).
- Acetamide methyl group at δ 2.1–2.3 ppm (singlet).
- Cyano group absence of direct protons but inferred via IR.
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O).
- Mass Spectrometry : Molecular ion peak at m/z 280.3 (calculated for C₁₃H₁₂N₄O) .
Note : Cross-validate with elemental analysis (C, H, N) to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and potential biological targets of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic attack .
- Molecular Docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Preliminary studies indicate affinity for kinase domains (e.g., CDK2) due to pyrazole-amide interactions .
Q. How can contradictory data in biological activity assays (e.g., IC₅₀ variability) be resolved?
Methodological Answer:
- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example:
- IC₅₀ = 12 µM in HeLa cells vs. 45 µM in HEK293 may arise from differential expression of target proteins.
- Dose-Response Refinement : Use Hill slope analysis to distinguish between allosteric vs. competitive inhibition .
- Orthogonal Assays : Validate via SPR (surface plasmon resonance) for direct binding kinetics .
Recommendation : Report activity with standardized protocols (e.g., NIH/NCATS guidelines) to ensure reproducibility .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., thiazole or thiophene formation)?
Methodological Answer:
- Directing Groups : The 3-methyl substituent on the pyrazole ring sterically guides electrophiles to the C4 position.
- Catalytic Systems : Use Cu(I)-catalyzed cycloaddition for thiadiazole derivatives (yield >80%) .
- Solvent Effects : Polar solvents (e.g., DMSO) favor thiophene formation via stabilization of transition states .
Q. Case Study :
| Derivative | Reaction Conditions | Regioselectivity | Yield |
|---|---|---|---|
| Thiazole | H₂O, 100°C, 6h | C4 >90% | 75% |
| Thiophene | DMSO, 120°C, 8h | C2/C4 mix | 68% |
Q. How do structural modifications (e.g., fluorination, methyl substitution) impact physicochemical properties?
Methodological Answer:
- LogP Calculations : Introduce fluorine at the phenyl ring decreases logP (from 2.8 to 2.3), enhancing solubility.
- Thermal Stability : TGA/DSC shows methyl groups improve decomposition onset by 20°C compared to unsubstituted analogs .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals planar amide-pyrazole conformation, critical for π-π stacking in solid-state formulations .
Q. What advanced analytical techniques (e.g., HPLC-MS/MS, XPS) address stability challenges in formulation studies?
Methodological Answer:
Q. Stability Data :
| Condition | Degradant (%) | Half-Life (Days) |
|---|---|---|
| 40°C/75% RH | 15 | 30 |
| UV Light (300 h) | 25 | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
